2-Bromo-6-(furan-2-yl)pyridine
Overview
Description
2-Bromo-6-(furan-2-yl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a bromine atom at the second position and a furan ring at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-6-(furan-2-yl)pyridine can be synthesized through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. In this method, 2-bromo-6-iodopyridine is reacted with furan-2-boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(furan-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cross-Coupling Reactions: It can participate in cross-coupling reactions like the Suzuki–Miyaura reaction to form carbon-carbon bonds with other aromatic or aliphatic groups.
Oxidation and Reduction: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives or reduction to form tetrahydrofuran derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like tetrahydrofuran or dimethylformamide.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
Substituted Pyridines: Formed through nucleophilic substitution.
Biaryl Compounds: Formed through cross-coupling reactions.
Furan Derivatives: Formed through oxidation or reduction of the furan ring.
Scientific Research Applications
2-Bromo-6-(furan-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(furan-2-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the furan ring can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-(thiophen-2-yl)pyridine: Similar structure but with a thiophene ring instead of a furan ring.
2-Bromo-6-(pyridin-2-yl)pyridine: Contains an additional pyridine ring.
2-Bromo-6-(phenyl)pyridine: Contains a phenyl ring instead of a furan ring.
Uniqueness
2-Bromo-6-(furan-2-yl)pyridine is unique due to the presence of both a bromine atom and a furan ring, which can impart distinct electronic and steric properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
2-bromo-6-(furan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-9-5-1-3-7(11-9)8-4-2-6-12-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZUWLBYMNBGMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625212 | |
Record name | 2-Bromo-6-(furan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167023-54-3 | |
Record name | 2-Bromo-6-(furan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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